Product packaging for Acetamide, 2-mercapto-N-1-naphthalenyl-(Cat. No.:CAS No. 10156-37-3)

Acetamide, 2-mercapto-N-1-naphthalenyl-

Cat. No.: B14074072
CAS No.: 10156-37-3
M. Wt: 217.29 g/mol
InChI Key: LAZZFNUBDVWSLI-UHFFFAOYSA-N
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Description

General Context of Thioamide and Acetamide (B32628) Chemistry

Thioamides and acetamides are fundamental functional groups in organic chemistry, each with distinct yet significant roles. Acetamides, characterized by an amide bond, are prevalent in both natural and synthetic compounds, including many pharmaceuticals. amanote.com They are often used as industrial solvents and plasticizers. researchgate.net The chemistry of acetamides involves reactions such as hydrolysis to form ammonium (B1175870) acetate and dehydration to yield acetonitrile (B52724). chemrxiv.org

Thioamides, where the carbonyl oxygen of an amide is replaced by sulfur, exhibit unique reactivity and are important intermediates in the synthesis of various heterocyclic compounds. The presence of the sulfur atom imparts different electronic and steric properties compared to their amide counterparts, influencing their biological activities.

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Functional Materials

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis. nih.gov Its derivatives are integral to the development of a wide array of functional materials and bioactive molecules. The extended π-system of the naphthalene ring gives rise to unique photophysical properties, making naphthalene derivatives valuable as fluorescent probes and components of organic electronic materials. In medicinal chemistry, the naphthalene moiety is found in numerous drugs, where it can influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Specific Research Focus on Acetamide, 2-mercapto-N-1-naphthalenyl-

Recent research has focused on a class of compounds known as N-Aryl mercaptoacetamides for their potential as multi-target inhibitors of enzymes involved in bacterial resistance and virulence. researchgate.net "Acetamide, 2-mercapto-N-1-naphthalenyl-," a specific member of this class, has been synthesized and investigated for its biological activity. The primary research interest in this compound lies in its ability to inhibit metallo-β-lactamases (MBLs) and other bacterial enzymes. researchgate.net MBLs are a significant threat to the efficacy of β-lactam antibiotics, and their inhibition is a key strategy in combating antibiotic resistance. researchgate.net

Overview of Research Scope and Methodologies

The investigation into "Acetamide, 2-mercapto-N-1-naphthalenyl-" has been conducted as part of a broader study on N-Aryl mercaptoacetamides. The research scope encompasses the chemical synthesis of a series of these compounds and their subsequent in vitro evaluation as enzyme inhibitors.

The primary methodologies employed include:

Chemical Synthesis: The synthesis of N-Aryl mercaptoacetamides, including the title compound, is a key aspect of the research.

Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds is evaluated against a panel of clinically relevant enzymes. Specifically, for "Acetamide, 2-mercapto-N-1-naphthalenyl-," its inhibitory potency against various metallo-β-lactamases (NDM-1, VIM-1, and IMP-7) and the virulence factor LasB from Pseudomonas aeruginosa has been determined. researchgate.net

The findings from these studies provide valuable insights into the structure-activity relationships of N-Aryl mercaptoacetamides and highlight the potential of "Acetamide, 2-mercapto-N-1-naphthalenyl-" as a lead compound for the development of novel antibacterial agents. researchgate.net

Detailed Research Findings

As part of a comprehensive study on N-Aryl mercaptoacetamides, "Acetamide, 2-mercapto-N-1-naphthalenyl-" (designated as compound 28 in the research) was synthesized and evaluated for its inhibitory activity against several bacterial enzymes. The results of these in vitro assays are summarized in the table below.

Enzyme TargetIC₅₀ (µM)
NDM-11.2 ± 0.1
VIM-11.8 ± 0.2
IMP-72.1 ± 0.2
LasB> 50

The data indicates that "Acetamide, 2-mercapto-N-1-naphthalenyl-" exhibits low micromolar inhibitory activity against the tested metallo-β-lactamases, with IC₅₀ values of 1.2 µM for NDM-1, 1.8 µM for VIM-1, and 2.1 µM for IMP-7. researchgate.net However, it showed weak activity against the Pseudomonas aeruginosa virulence factor LasB, with an IC₅₀ value greater than 50 µM. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NOS B14074072 Acetamide, 2-mercapto-N-1-naphthalenyl- CAS No. 10156-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10156-37-3

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-naphthalen-1-yl-2-sulfanylacetamide

InChI

InChI=1S/C12H11NOS/c14-12(8-15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H,13,14)

InChI Key

LAZZFNUBDVWSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CS

Origin of Product

United States

**synthetic Strategies and Methodologies for Acetamide, 2 Mercapto N 1 Naphthalenyl and Its Analogs**

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For Acetamide (B32628), 2-mercapto-N-1-naphthalenyl-, the analysis begins by identifying the key functional groups and the bonds that can be strategically disconnected.

The primary bonds to consider for disconnection are the amide C-N bond and the C-S bond of the mercapto group.

Disconnection of the Amide Bond (C-N): This is a logical primary disconnection, as amide bonds are commonly formed through the reaction of an amine and a carboxylic acid derivative. This disconnection leads to two precursor molecules: 1-naphthalenylamine and a 2-mercaptoacetic acid equivalent.

Disconnection of the Thioether Linkage (C-S): An alternative, or subsequent, disconnection involves the carbon-sulfur bond. This approach simplifies the acetyl fragment to a 2-haloacetamide derivative, a common electrophile, and a simple thiol source.

Following the more conventional and practical pathway, the retrosynthetic analysis is as follows:

The target molecule, Acetamide, 2-mercapto-N-1-naphthalenyl- , is disconnected at the C-S bond. This suggests that the thiol group can be introduced via nucleophilic substitution. This leads to the precursor N-(1-naphthalenyl)-2-chloroacetamide and a generic thiolating agent (e.g., a hydrosulfide salt or a thioacetate).

The intermediate, N-(1-naphthalenyl)-2-chloroacetamide , is then disconnected at the amide bond. This disconnection yields two readily available starting materials: 1-naphthalenylamine and chloroacetyl chloride .

This retrosynthetic strategy identifies the following key precursors for the synthesis:

1-Naphthalenylamine

Chloroacetyl chloride

A suitable sulfur nucleophile (e.g., potassium thioacetate)

This approach is advantageous as it utilizes common and well-established chemical transformations, ensuring a higher probability of a successful synthesis.

Detailed Synthetic Pathways

The forward synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- generally follows a three-step sequence as outlined by the retrosynthetic analysis: amidation, thioesterification (a form of thiolation), and subsequent hydrolysis to unveil the free thiol.

The initial and crucial step in the synthesis is the formation of the amide bond to produce the N-(1-naphthalenyl)-2-chloroacetamide intermediate. This is typically achieved by reacting 1-naphthalenylamine with chloroacetyl chloride.

The reaction is generally carried out in an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride. A base is also required to neutralize the hydrochloric acid byproduct of the reaction, thereby driving the reaction to completion.

Typical Reaction Conditions:

ParameterCondition
Reactants 1-Naphthalenylamine, Chloroacetyl chloride
Solvent Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
Base A non-nucleophilic organic base such as Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Temperature The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

The dropwise addition of chloroacetyl chloride to a cooled solution of 1-naphthalenylamine and the base is a common procedure to ensure a controlled reaction rate and minimize side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials.

With the N-(1-naphthalenyl)-2-chloroacetamide intermediate in hand, the next step is the introduction of the sulfur atom. This is accomplished through a nucleophilic substitution reaction where the chloride atom is displaced by a sulfur-containing nucleophile. A common and effective method involves the use of potassium thioacetate (B1230152).

This reaction proceeds via an SN2 mechanism, where the thioacetate anion attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of an S-thioacetate intermediate.

Typical Reaction Conditions:

ParameterCondition
Reactants N-(1-naphthalenyl)-2-chloroacetamide, Potassium thioacetate (KSAc)
Solvent Acetone is a commonly used solvent for this type of reaction.
Temperature The reaction is typically carried out at room temperature or with gentle heating.

The resulting thioacetate serves as a protected form of the thiol, which is more stable and less prone to oxidation than the free thiol.

The final step of the synthesis is the deprotection of the thioacetate to reveal the desired mercapto group. This is achieved by hydrolysis of the thioester, which can be carried out under either acidic or basic conditions. Basic hydrolysis is frequently employed.

Typical Hydrolysis Conditions:

ParameterCondition
Reactants S-(2-(naphthalen-1-ylamino)-2-oxoethyl) ethanethioate, a base
Solvent A protic solvent such as methanol or ethanol (B145695), often with the addition of water.
Base An aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Temperature The reaction is typically stirred at room temperature.

Following the hydrolysis, an acidic workup is necessary to neutralize the base and protonate the resulting thiolate to yield the final product, Acetamide, 2-mercapto-N-1-naphthalenyl-.

In the described synthetic pathway for Acetamide, 2-mercapto-N-1-naphthalenyl-, the use of a formal protecting group for the thiol functionality is integrated into the thiolation step itself. The thioacetate group serves as an effective protecting group for the thiol.

Advantages of using thioacetate as a protected thiol source:

Stability: Potassium thioacetate is a stable, solid reagent that is easy to handle.

Reduced Odor: Thioacetic acid and its salts are generally less odorous than thiols.

Prevention of Side Reactions: The thioacetate is not susceptible to oxidation to a disulfide, a common side reaction with free thiols.

Controlled Deprotection: The thioester can be readily and cleanly cleaved under basic conditions at the end of the synthesis to liberate the free thiol.

While other thiol protecting groups exist in organic synthesis, such as the trityl (Tr) or p-methoxybenzyl (PMB) groups, the thioacetate strategy is often preferred for the synthesis of mercaptoacetamides due to its simplicity and efficiency. It combines the introduction of the sulfur atom and its protection into a single conceptual step, followed by a straightforward deprotection.

While the traditional synthesis of N-aryl amides often involves stoichiometric activating agents or harsh conditions, modern organic synthesis has seen the development of various catalytic methods for amide bond formation.

Copper-Catalyzed Amidation:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann or Goldberg-type reactions, provide an alternative route to form the C-N bond in the N-(1-naphthalenyl)-acetamide intermediate. These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst and a ligand. While this approach is powerful, for a simple, unfunctionalized starting material like 1-naphthalenylamine, the direct acylation with chloroacetyl chloride is generally more straightforward and cost-effective.

Rhodium and Palladium Catalysis:

Rhodium and palladium catalysts are also extensively used in modern organic synthesis for C-N bond formation and other transformations. However, their application in the direct synthesis of simple N-aryl acetamides from anilines and acyl chlorides is less common than the direct, uncatalyzed approach. These catalysts are more frequently employed in more complex scenarios, such as the coupling of aryl halides with amides (Buchwald-Hartwig amination) or in C-H activation/amination reactions. For the specific synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl-, a catalytic approach for the amidation step is not the standard reported method but remains a theoretical possibility for analog synthesis or process optimization.

Catalytic methods could also be envisioned for the thiolation step, for instance, through the palladium-catalyzed coupling of a thiol with an aryl halide. However, given the reactivity of the chloroacetamide intermediate, a direct SN2 reaction is the more common and efficient pathway.

Advanced Purification Techniques for Compound Isolation

The isolation and purification of the final product, Acetamide, 2-mercapto-N-1-naphthalenyl-, are critical to obtaining a compound of high purity for any subsequent applications. Standard and advanced purification techniques are employed at the end of the synthetic sequence.

Chromatographic Methods:

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. For Acetamide, 2-mercapto-N-1-naphthalenyl-, a silica (B1680970) gel stationary phase is typically used. The mobile phase would be a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute any non-polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Suitable Solvents for Recrystallization of N-Aryl Mercaptoacetamides:

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexanes The compound would be dissolved in a minimal amount of hot ethyl acetate, and hexanes would be added until the solution becomes turbid. Upon cooling, crystals of the pure compound should form.
Dichloromethane/Hexanes Similar to the ethyl acetate/hexanes system, this combination of a more polar and a non-polar solvent can be effective for recrystallization.

The selection of the optimal purification method, or a combination of methods, depends on the nature and quantity of the impurities present in the crude product. For obtaining highly pure material, a chromatographic purification followed by recrystallization is often the most effective strategy.

Green Chemistry Principles in Synthetic Route Development

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles for the synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- and its analogs. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of alternative solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies like microwave irradiation.

Solvent-Free and Alternative Solvent Strategies

Traditional syntheses of N-aryl mercaptoacetamides often employ volatile and potentially hazardous organic solvents like dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetone nih.gov. Green chemistry approaches seek to replace these with more benign alternatives or to eliminate the need for a solvent altogether.

Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of related amide structures. For instance, the synthesis of N-aryl/heteryl acetoacetamides has been optimized under solvent-free conditions using both conventional heating and microwave irradiation, proving to be simple, cost-effective, and eco-friendly researchgate.net. Similarly, multicomponent reactions to produce β-aryl-β-mercapto ketones have been efficiently catalyzed by zirconium chloride under solvent-free conditions at room temperature, offering high yields and short reaction times researchgate.net. The synthesis of amidochloroalkylnaphthols has also been achieved under solvent-free conditions using a reusable heterogeneous catalyst researchgate.net. These examples demonstrate the potential for applying solvent-free principles to the synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl-.

Where solvents are necessary, greener alternatives are preferred. Glycerol, for example, has been used as a benign and effective solvent for the one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst mdpi.com. The use of such non-toxic, biodegradable solvents can significantly reduce the environmental impact of a synthetic process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods rsc.orgbeilstein-journals.org. The rapid, localized heating provided by microwave irradiation can accelerate reactions that would otherwise require long reflux times and high energy consumption jchps.com.

In the context of synthesizing analogs and related heterocyclic compounds, microwave irradiation has proven highly effective. For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives showed superior yields and significantly shorter reaction times under microwave irradiation compared to conventional heating jchps.com. An eco-friendly synthesis of 1-amidoalkyl-2-naphthols was also developed using microwave irradiation under solvent-free conditions, highlighting the synergistic benefits of combining these green techniques researchgate.net. The synthesis of various N-heterocycles, a common feature in medicinal chemistry, has been widely improved through microwave-assisted methods, showcasing its broad applicability rsc.orgnih.govmdpi.com.

The table below compares reaction times and yields for the synthesis of related amide and heterocyclic compounds using conventional versus microwave-assisted methods, illustrating the efficiency gains of the latter.

Product TypeSynthesis MethodCatalyst/ConditionsReaction TimeYield (%)Reference
N-aryl/heteryl acetoacetamidesConventional (Solvent-Free)Potassium tert-butoxide1-10 hoursHigh researchgate.net
N-aryl/heteryl acetoacetamidesMicrowave (Solvent-Free)Potassium tert-butoxide3-7 minutesHigh researchgate.net
1-Amidoalkyl-2-naphtholsConventional (Solvent-Free)Chloroacetic acid2-3 hours82-94 researchgate.net
1-Amidoalkyl-2-naphtholsMicrowave (Solvent-Free)Chloroacetic acid3-5 minutes88-96 researchgate.net
Thiazolidinone derivativesConventional-12-16 hours60-75 jchps.com
Thiazolidinone derivativesMicrowave-5-8 minutes75-88 jchps.com

This table is generated based on data from analogous reactions and illustrates the general advantages of microwave-assisted synthesis.

Catalysis

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as Nafion-H, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost rsc.orgmdpi.com. In the synthesis of 1-amidoalkyl-2-naphthols, chloroacetic acid was used as an economical and readily available catalyst under solvent-free conditions researchgate.net. The development of catalytic, solvent-free, and microwave-assisted protocols for the synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- represents a significant step towards a more sustainable manufacturing process.

In-depth Analysis Reveals Challenges in Sourcing Specific Data for Acetamide, 2-mercapto-N-1-naphthalenyl-

The inquiries for specific data points, including ¹H NMR, ¹³C NMR, 2D-NMR, accurate mass, FT-IR, Raman, and UV-Vis spectra, did not yield results directly corresponding to Acetamide, 2-mercapto-N-1-naphthalenyl-. While information is available for structurally related compounds, such as N-1-naphthalenyl-acetamide (which lacks the 2-mercapto group) and 2-mercapto-N-2-naphthyl-acetamide (where the acetamide group is attached at the 2-position of the naphthalene (B1677914) ring), these analogs possess different electronic and structural properties and are therefore not suitable substitutes for a scientifically accurate report on the specified compound.

Similarly, searches for crystallographic information, including crystal packing and intermolecular interaction analysis, did not uncover any published crystal structures for Acetamide, 2-mercapto-N-1-naphthalenyl-.

Consequently, due to the absence of the necessary scientific data, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The creation of such an article would require access to primary research data that is not currently available through the conducted searches.

**advanced Structural and Electronic Characterization of Acetamide, 2 Mercapto N 1 Naphthalenyl **

X-ray Crystallography and Solid-State Structural Investigations [14, 23]

Conformational Analysis in the Solid State

No crystallographic studies for Acetamide (B32628), 2-mercapto-N-1-naphthalenyl- have been published. As a result, information regarding its solid-state conformation, including intermolecular interactions and packing arrangements, is unavailable.

Chiroptical Properties and Stereochemistry

There is no available information on the chiroptical properties, such as optical rotation or circular dichroism, for Acetamide, 2-mercapto-N-1-naphthalenyl-. The molecule is not inherently chiral unless it adopts a stable, non-superimposable conformation (atropisomerism) or crystallizes in a chiral space group. Without experimental or computational studies, its stereochemical characteristics remain unknown.

**reactivity and Reaction Mechanisms of Acetamide, 2 Mercapto N 1 Naphthalenyl **

Reactivity of the Thiol (Mercapto) Group

The thiol group (-SH) is a highly reactive functional group present in cysteine residues in proteins and various organic molecules. thermofisher.com Its reactivity is central to the chemical profile of Acetamide (B32628), 2-mercapto-N-1-naphthalenyl-. The sulfur atom's nucleophilicity and its susceptibility to oxidation are key features of its chemical behavior.

One of the most characteristic reactions of thiols is their oxidation to form disulfides (-S-S-). The thiol group of Acetamide, 2-mercapto-N-1-naphthalenyl- can undergo oxidation, leading to the formation of a dimer where two molecules are linked by a disulfide bond. This reaction can be initiated by mild oxidizing agents, including molecular oxygen, especially in the presence of metal ions, or by specific reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). nih.gov The formation of a disulfide bond from two thiol groups is a reversible process; the disulfide can be reduced back to the corresponding thiols using reducing agents.

Intermolecular disulfide bond formation can be tracked using non-reducing gel electrophoresis, which can detect the formation of covalent dimers. nih.gov Reagents like N-chlorosuccinimide (NCS) can also facilitate the removal of certain protecting groups and the concomitant formation of a disulfide bridge under mild conditions. nih.gov

Table 1: Common Reagents for Thiol Oxidation and Disulfide Reduction

Reaction TypeReagent ClassExamplesConditionsProduct
Oxidation Air/OxygenO₂ (often with metal ion catalysts)Varies, can be slowDisulfide
Disulfides5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)Spectroscopic measurementMixed Disulfide
HalosuccinimidesN-Chlorosuccinimide (NCS)Mild, aqueousDisulfide
Reduction PhosphinesTris(2-carboxyethyl)phosphine (TCEP)Stable at higher pH and temperature thermofisher.comThiol
ThiolsDithiothreitol (DTT), 2-MercaptoethanolRequires removal post-reaction thermofisher.comThiol

Thiol-ene and thiol-yne reactions are robust and efficient "click" chemistry methods for forming carbon-sulfur bonds. nih.govnih.gov The thiol group of Acetamide, 2-mercapto-N-1-naphthalenyl- can participate in these reactions, which typically proceed via a radical-mediated mechanism.

The process is initiated by the formation of a thiyl radical from the thiol's S-H bond, which has a relatively low bond dissociation energy. nih.gov This radical then adds across an alkene (thiol-ene) or alkyne (thiol-yne) double or triple bond. nih.gov The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov Initiation can be achieved photochemically (using UV light, often with a photoinitiator) or thermally. nih.govsci-hub.box These reactions are highly efficient, selective, and tolerant of various functional groups, making them suitable for bioconjugation and material synthesis. nih.govrsc.org Visible light photoredox catalysis has also emerged as a powerful, metal-free method for conducting selective thiol-yne reactions under mild conditions. nih.gov

Table 2: Initiation Methods for Radical Thiol-Ene/Yne Reactions

Initiation MethodInitiator TypeExamplesTypical Conditions
Photochemical Type I (Cleavage)2,2-dimethoxy-2-phenylacetophenone (DMPA) sci-hub.boxUV irradiation (e.g., 350 nm) at room temperature sci-hub.box
Type II (H-abstraction)Benzophenone (BP), Thioxanthone (TX) sci-hub.boxUV irradiation at room temperature sci-hub.box
Visible Light PhotocatalystMesityl-10-methyl-acridinium tetrafluoroborate (B81430) nih.govVisible light (e.g., green laser) nih.gov
Thermal Azo Compounds2,2′-Azobis(isobutyronitrile) (AIBN)Elevated temperature (e.g., 80 °C) sci-hub.box

The thiol group is weakly acidic and can be deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This thiolate is a potent nucleophile that readily participates in S-alkylation reactions with various electrophiles to form stable thioether products. thermofisher.com This reaction is a type of nucleophilic substitution.

Common electrophilic reagents that react with thiols include iodoacetamides, maleimides, and benzylic halides. thermofisher.com The reaction with iodoacetamides, for instance, is an SN2 nucleophilic displacement where the thiolate attacks the carbon atom bearing the iodine, which acts as a leaving group. nih.gov Similarly, maleimides react with thiols via a Michael-type addition, where the thiolate anion attacks the electrophilic double bond of the maleimide (B117702) ring. nih.gov These reactions are widely used for site-specific labeling of proteins at cysteine residues. thermofisher.com

Table 3: Common Electrophiles for Thiol Alkylation

Electrophile ClassExampleReaction TypeProduct
HaloacetamidesIodoacetamideSN2 Displacement nih.govCarboxamidomethyl thioether
MaleimidesN-Ethylmaleimide (NEM)Michael Addition nih.govThioether adduct
Benzylic HalidesBenzyl BromideSN2 Displacement thermofisher.comBenzyl thioether

Reactivity of the Amide Linkage

The amide bond is a cornerstone of peptide and protein chemistry and is generally characterized by its stability. khanacademy.org This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. mdpi.com However, under specific conditions, the amide linkage in Acetamide, 2-mercapto-N-1-naphthalenyl- can undergo reaction.

Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved by heating in the presence of strong acids or bases. nih.gov This process involves nucleophilic attack on the carbonyl carbon of the protonated (acid-catalyzed) or original (base-catalyzed) amide.

Interestingly, studies have shown that amide bonds in certain N-acylated amino acid amides can be surprisingly unstable under mild acidic conditions, such as room-temperature treatment with trifluoroacetic acid (TFA)/water mixtures. nih.gov This instability is particularly noted when an electron-rich aromatic carboxylic acid is acylated to the nitrogen, a structural feature present in Acetamide, 2-mercapto-N-1-naphthalenyl- due to the naphthalene (B1677914) ring. nih.gov This suggests that the amide bond in this specific compound might be more susceptible to acid-catalyzed hydrolysis than a simple alkyl amide. A study on the photochemical degradation of 2-(1-naphthyl) acetamide (a related compound lacking the mercapto group) indicated that under UV irradiation, the photochemical behavior primarily involves the aromatic naphthalene moiety, with no significant participation from the amide side chain. nih.gov

Table 4: General Relative Stability of Carboxylic Acid Derivatives to Hydrolysis

DerivativeGeneral Stability
Acyl ChlorideLeast Stable
Acid Anhydride
Ester
Amide Most Stable khanacademy.org

The hydrogen atom on the amide nitrogen is generally not acidic and the nitrogen itself is a poor nucleophile due to resonance stabilization. Consequently, N-substitution or N-alkylation of amides is often challenging. researchgate.net However, reactions can be achieved under specific conditions. Alkylation can be performed under basic conditions, where a strong base is used to deprotonate the amide, generating a more nucleophilic amidate anion that can then react with an alkylating agent like an alkyl halide. researchgate.net The choice of solvent, base, and alkylating agent can influence the yield and selectivity of the reaction, which may also see competition from O-alkylation. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides, for example, is attributed to the easy replacement of the chlorine atom by various nucleophiles, a reaction that can sometimes be followed by intramolecular cyclization. researchgate.net

Table 5: Conditions for Amide N-Alkylation

ConditionReagentsDescription
Basic Strong Base (e.g., NaH) + Alkyl Halide (e.g., CH₃I)Deprotonation of the amide N-H followed by nucleophilic attack on the alkylating agent. researchgate.net
Phase-Transfer Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt), Base, Alkylating AgentFacilitates the reaction between reactants in different phases (e.g., aqueous and organic). researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system of Acetamide, 2-mercapto-N-1-naphthalenyl- is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. uci.educhemistrytalk.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π system of the naphthalene ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com The first step, the formation of the carbocation, is typically the rate-determining step of the reaction. uci.edu

The regioselectivity of electrophilic attack on a substituted naphthalene is governed by the electronic properties and positions of the existing substituents. In Acetamide, 2-mercapto-N-1-naphthalenyl-, the naphthalene core is substituted at the C1 position with an acetamido group (-NHCOCH₃). The acetamido group is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. uci.edu However, the bulky nature of the substituent and the inherent reactivity differences between the α (C4, C5, C8) and β (C2, C3, C6, C7) positions of the naphthalene ring also influence the substitution pattern. Typically, electrophilic attack on 1-substituted naphthalenes preferentially occurs at the C4 (para) and C5 (peri) positions.

Coordination Chemistry with Metal Centers

Acetamide, 2-mercapto-N-1-naphthalenyl- possesses multiple donor atoms, making it an effective ligand in coordination chemistry. uci.edu A ligand is a molecule or ion that binds to a central metal atom or ion to form a coordination complex. libretexts.orgmsu.edu The metal acts as a Lewis acid (electron pair acceptor), while the ligand functions as a Lewis base (electron pair donor). msu.edu This compound features potential coordination sites at the sulfur atom of the mercapto group, the oxygen atom of the carbonyl group, and the nitrogen atom of the amide group. This poly-dentate nature allows it to form stable chelate complexes with a variety of transition metals. uci.edu The study of such complexes is significant due to their potential applications in catalysis, materials science, and biological systems. nih.govmdpi.com

The versatility of Acetamide, 2-mercapto-N-1-naphthalenyl- as a ligand stems from its ability to adopt different binding modes, which are determined by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. The primary donor atoms are the soft sulfur of the thiol/thiolate and the harder nitrogen and oxygen atoms of the amide group.

S-coordination (Thiolate Binding): Upon deprotonation of the mercapto group (-SH) to a thiolate (-S⁻), the sulfur atom becomes a potent nucleophile and a soft donor, readily coordinating to soft metal ions like Cu(II), Ni(II), and Zn(II). nih.gov This is a very common binding mode for mercaptoacetamide derivatives. nih.gov

N-coordination (Amide Binding): The nitrogen atom of the amide linkage can also coordinate to a metal center. Coordination through the amide nitrogen is often observed in conjunction with coordination by another donor atom, leading to the formation of a chelate ring. nih.gov

O-coordination (Carbonyl Binding): While the carbonyl oxygen is a potential donor site, it is generally a weaker coordinator than the thiolate sulfur or amide nitrogen, especially after deprotonation of the N-H bond. However, it can participate in chelation, often forming a five- or six-membered ring with the metal center in concert with N- or S-coordination.

Bidentate (N,S) Chelation: A prevalent binding mode involves the simultaneous coordination of the deprotonated thiol sulfur and the amide nitrogen, forming a stable five-membered chelate ring. This N,S-bidentate coordination is a common feature in the metal complexes of related mercaptoacetamide ligands. nih.govnih.gov

The selectivity for a particular binding mode is influenced by the Hard and Soft Acid and Base (HSAB) principle. Soft metal ions will preferentially bind to the soft sulfur donor, while harder metal ions might show a greater affinity for the harder nitrogen or oxygen donors. The steric bulk of the naphthalene moiety can also influence the geometry of the resulting metal complex.

The synthesis of metal complexes with Acetamide, 2-mercapto-N-1-naphthalenyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netekb.eg The ligand is often deprotonated in situ using a base to facilitate coordination via the thiolate group.

A general synthetic procedure involves:

Dissolving the ligand in a solvent such as ethanol (B145695), methanol, or DMSO. nih.gov

Adding a base (e.g., sodium hydroxide, triethylamine) to deprotonate the thiol group.

Adding a solution of the metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Zn(II)) to the ligand solution, often dropwise with stirring. nih.gov

The reaction mixture may be heated or refluxed to promote complex formation. mdpi.com

The resulting solid complex is then isolated by filtration, washed, and dried. researchgate.net

Characterization of the synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination. A key indicator is the disappearance of the ν(S-H) stretching band (around 2550-2600 cm⁻¹) upon deprotonation and coordination. Shifts in the ν(C=O) (amide I) and ν(N-H) stretching frequencies also confirm the involvement of these groups in binding. nih.govnih.gov The appearance of new bands at lower frequencies can be attributed to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. nih.gov

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy is a powerful tool. The disappearance of the SH proton signal in ¹H NMR confirms deprotonation. mdpi.com Shifts in the chemical shifts of protons and carbons near the coordination sites provide detailed information about the ligand's binding mode. nih.govmdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of d-d transitions and ligand-to-metal charge transfer (LMCT) bands are characteristic features. researchgate.net

Elemental Analysis: This technique determines the percentage composition of C, H, N, and S, which helps in confirming the stoichiometry of the complex (metal-to-ligand ratio). nih.gov

Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the nature of metal-ligand interactions. mdpi.com These studies can elucidate the electronic structure, bonding, and stability of the coordination complexes of Acetamide, 2-mercapto-N-1-naphthalenyl-.

Key areas of investigation in theoretical studies include:

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the metal complexes. This allows for the determination of bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, octahedral), which can be compared with experimental data from X-ray crystallography if available. mdpi.com

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the metal-ligand bond. mdpi.com These methods can quantify the degree of covalent versus electrostatic character in the M-S and M-N bonds and describe the charge transfer from the ligand to the metal. mdpi.com

Vibrational Frequency Calculations: Theoretical calculations can predict the vibrational frequencies of the complex. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands, confirming the coordination mode.

Electronic Structure Analysis: The calculation of molecular orbitals (e.g., HOMO and LUMO) helps in understanding the electronic transitions observed in the UV-Vis spectra and provides insights into the reactivity of the complex. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability.

For complexes of Acetamide, 2-mercapto-N-1-naphthalenyl-, theoretical studies could be employed to compare the relative stabilities of different possible isomers and binding modes (e.g., S-coordination vs. N,S-chelation), providing a rationale for the experimentally observed structures. buffalo.edu

**computational and Theoretical Studies on Acetamide, 2 Mercapto N 1 Naphthalenyl **

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. For acetamide (B32628) derivatives, these calculations are used to predict a range of properties from stable structures to spectroscopic signatures. nih.govnih.gov DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311G(d,p)) to balance computational cost and accuracy in studying N-aryl acetamides. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the minimum energy arrangement of atoms. For a flexible molecule like "Acetamide, 2-mercapto-N-1-naphthalenyl-", multiple low-energy conformations may exist due to rotation around single bonds, such as the C-N amide bond and bonds within the mercapto-acetamide side chain.

Below is a table of representative optimized geometric parameters (bond lengths and angles) for the core acetamide and naphthalene (B1677914) structures, as would be calculated using DFT methods.

ParameterTypical Calculated Value
C=O Bond Length~1.25 Å
C-N (Amide) Bond Length~1.36 Å
N-C (Naphthyl) Bond Length~1.43 Å
C-S Bond Length~1.82 Å
S-H Bond Length~1.34 Å
O=C-N Bond Angle~122°
C-N-C (Naphthyl) Bond Angle~125°

The electronic properties of a molecule govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. xisdxjxsu.asia A smaller gap suggests the molecule is more polarizable and more chemically reactive. acs.orgresearchgate.net For naphthalene and its derivatives, the HOMO-LUMO gap calculated by DFT is typically around 4.75 eV. samipubco.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. xisdxjxsu.asia MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. samipubco.com For "Acetamide, 2-mercapto-N-1-naphthalenyl-", the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, identifying them as sites for electrophilic interaction. The amide proton and the thiol proton would exhibit positive potential. The naphthalene ring itself presents a complex surface with regions of negative π-electron density above and below the plane of the rings. researchgate.netresearchgate.net

Electronic PropertySignificanceTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital (Electron-donating ability)-5.8 to -6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability)-1.0 to -1.4
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability4.6 to 5.0

Theoretical vibrational frequency calculations are a standard output of geometry optimization procedures. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. mdpi.com

For acetamide derivatives, characteristic vibrational modes include the C=O stretch (Amide I band), the N-H bend coupled with the C-N stretch (Amide II band), and the N-H stretch. nih.gov The naphthalene group has its own set of characteristic C-H and C=C stretching and bending modes. The mercapto group (-SH) would show a characteristic S-H stretching frequency. DFT calculations, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show good agreement with experimental spectra. derpharmachemica.com

Vibrational ModeTypical Calculated Wavenumber (cm-1)Typical Experimental Wavenumber (cm-1)
N-H Stretch3400-35003250-3350
Aromatic C-H Stretch3050-31503000-3100
S-H Stretch2550-26502500-2600
C=O Stretch (Amide I)1690-17201650-1680
Aromatic C=C Stretch1500-16201480-1600
N-H Bend (Amide II)1550-15801510-1550

Quantum chemical calculations are essential for studying chemical reaction mechanisms. By mapping the potential energy surface along a reaction coordinate, researchers can identify the transition state—the highest energy point along the lowest energy path from reactants to products. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate.

For "Acetamide, 2-mercapto-N-1-naphthalenyl-", potential reactions for study could include amide hydrolysis, oxidation of the thiol group, or substitution reactions on the naphthalene ring. For example, modeling the hydrolysis of the amide bond would involve calculating the energies of the reactants (the acetamide and water), the transition state for nucleophilic attack by water on the carbonyl carbon, and the final products. nih.gov Such studies provide detailed mechanistic insights that are difficult to obtain experimentally. Computational exploration of cycloaddition reactions involving amide derivatives has been used to understand reaction machinery and selectivity. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.com

In a solvent, "Acetamide, 2-mercapto-N-1-naphthalenyl-" will not exist in a single static conformation. Instead, it will explore a range of conformations due to thermal energy and interactions with solvent molecules. MD simulations can model this dynamic behavior, showing how the molecule samples different regions of its conformational energy landscape. mdpi.com

These simulations can reveal the preferred conformations in solution, the timescales of transitions between different conformations, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. For example, an MD simulation in water could show how water molecules interact with the amide group and the thiol group, potentially stabilizing certain conformations over others. This information is critical for understanding how the molecule behaves in a biological or chemical system.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods are instrumental in understanding these solvent effects on the molecular structure, conformation, and electronic properties of Acetamide, 2-mercapto-N-1-naphthalenyl-. Solvation models, such as implicit and explicit models, can be employed to simulate the behavior of the compound in various solvents.

Implicit solvation models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effects on properties such as conformational stability and electronic distribution. For Acetamide, 2-mercapto-N-1-naphthalenyl-, PCM calculations could predict how the polarity of the solvent influences the rotational barrier around the amide C-N bond and the relative energies of different conformers.

Explicit solvation models, on the other hand, involve including individual solvent molecules in the computational simulation, typically through molecular dynamics (MD) or Monte Carlo (MC) simulations. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amide or thiol groups of Acetamide, 2-mercapto-N-1-naphthalenyl- and protic solvent molecules.

Detailed Research Findings:

While specific studies on Acetamide, 2-mercapto-N-1-naphthalenyl- are not available, research on similar amide-containing molecules has shown that solvent polarity plays a crucial role in their conformational preferences. For instance, in polar solvents, conformations with larger dipole moments are generally stabilized. Hydrogen bonding between the amide N-H group and solvent acceptor atoms can also affect the electronic structure and vibrational frequencies of the amide bond.

The following interactive table illustrates how different solvent properties could theoretically influence the molecular properties of Acetamide, 2-mercapto-N-1-naphthalenyl-, based on general principles of solute-solvent interactions.

SolventDielectric Constant (ε)Potential Effect on Dipole MomentPotential Effect on C-N Rotational BarrierPotential for Hydrogen Bonding (with N-H and S-H)
Water78.4High stabilization of polar conformersIncrease due to stabilization of charge-separated resonance structureStrong
Dimethyl Sulfoxide (DMSO)46.7Significant stabilization of polar conformersModerate increaseModerate (acceptor)
Acetonitrile (B52724)37.5Moderate stabilization of polar conformersSlight increaseWeak (acceptor)
Chloroform4.8Low stabilization of polar conformersMinimal effectWeak (donor)
n-Hexane1.9Negligible stabilization of polar conformersNegligible effectVery weak

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR studies on Acetamide, 2-mercapto-N-1-naphthalenyl- have been reported, the principles of these approaches can be discussed in the context of its potential applications in mechanistic studies.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, electronic, and steric properties of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Detailed Research Findings:

QSAR studies on various acetamide derivatives have successfully identified key molecular features responsible for their biological activities. For example, studies on anticonvulsant acetamides have highlighted the importance of electronic and topological features. spectrumchemical.com Similarly, QSAR models for antimicrobial and anti-influenza acetamide analogues have been developed. windows.netbiorxiv.org

For Acetamide, 2-mercapto-N-1-naphthalenyl-, a hypothetical QSAR study could explore its potential as an inhibitor of a specific enzyme, for instance. Molecular descriptors that could be relevant include:

Topological Descriptors: Molecular connectivity indices, shape indices.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP.

The following interactive table provides examples of molecular descriptors and their potential relevance in a hypothetical QSAR study of Acetamide, 2-mercapto-N-1-naphthalenyl- derivatives.

Descriptor ClassExample DescriptorPotential Relevance to Mechanistic Studies
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in a chemical reaction.
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons.
StericMolecular VolumeInfluences the fit of the molecule into a binding site.
HydrophobicLogPDescribes the partitioning of the molecule between aqueous and lipid phases, affecting its bioavailability.
TopologicalWiener IndexRelates to the branching of the molecular skeleton.

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups can be made. For Acetamide, 2-mercapto-N-1-naphthalenyl-, DFT calculations could predict the stretching frequencies of the N-H, C=O, C-N, and S-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of complex spectra and in the determination of the three-dimensional structure of the molecule in solution.

Detailed Research Findings:

The following interactive table presents a hypothetical set of predicted spectroscopic data for Acetamide, 2-mercapto-N-1-naphthalenyl-, based on typical ranges for its functional groups and the application of computational methods.

Spectroscopic TechniquePredicted Data TypeHypothetical Predicted ValuesCorresponding Functional Group/Atom
¹H NMRChemical Shift (δ, ppm)7.0 - 8.5Naphthalenyl protons
¹H NMRChemical Shift (δ, ppm)8.5 - 9.5Amide N-H proton
¹H NMRChemical Shift (δ, ppm)3.5 - 4.0Methylene (B1212753) (-CH₂-) protons
¹H NMRChemical Shift (δ, ppm)1.5 - 2.5Thiol S-H proton
¹³C NMRChemical Shift (δ, ppm)165 - 175Carbonyl (C=O) carbon
¹³C NMRChemical Shift (δ, ppm)110 - 140Naphthalenyl carbons
¹³C NMRChemical Shift (δ, ppm)30 - 40Methylene (-CH₂-) carbon
IR SpectroscopyWavenumber (cm⁻¹)3200 - 3400N-H stretch
IR SpectroscopyWavenumber (cm⁻¹)2550 - 2600S-H stretch
IR SpectroscopyWavenumber (cm⁻¹)1630 - 1680C=O stretch (Amide I)
IR SpectroscopyWavenumber (cm⁻¹)1510 - 1570N-H bend (Amide II)

**applications in Functional Materials and Supramolecular Chemistry Mechanistic Focus **

Role as a Building Block in Polymer Synthesis (e.g., through thiol-ene chemistry)

The presence of a thiol (-SH) group makes Acetamide (B32628), 2-mercapto-N-1-naphthalenyl- a prime candidate for incorporation into polymeric structures via thiol-ene chemistry. This "click" reaction proceeds via a radical-mediated addition of the thiol across a carbon-carbon double bond (ene), offering high efficiency, regioselectivity, and tolerance to a wide array of functional groups under mild reaction conditions.

The mechanism of the thiol-ene reaction is a radical chain process:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol group of Acetamide, 2-mercapto-N-1-naphthalenyl-.

Propagation: The thiyl radical adds to an ene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and creating a thioether linkage.

This process allows for the precise integration of the naphthalenylacetamide moiety into polymer backbones or as pendant groups, thereby imparting the photophysical or recognition properties of the naphthalene (B1677914) group to the resulting macromolecule. While direct studies detailing the use of Acetamide, 2-mercapto-N-1-naphthalenyl- in thiol-ene polymerization are not extensively documented, the principles of thiol-ene chemistry strongly support its potential as a functional monomer. The reactivity of the thiol group is well-established, and the naphthalene and amide functionalities are generally stable under the conditions of radical-mediated thiol-ene reactions.

Reaction Step Description Key Intermediates
InitiationFormation of a thiyl radical.Thiyl radical (RS•)
PropagationAddition to an alkene and chain transfer.Carbon-centered radical

Integration into Sensor Platforms (focus on sensing mechanism at the molecular level, e.g., chemosensing through specific interactions)

The unique combination of a soft thiol donor, a hydrogen-bonding amide, and a fluorescent naphthalene signal positions Acetamide, 2-mercapto-N-1-naphthalenyl- as a promising candidate for chemosensor development. The sensing mechanism at the molecular level can be multifaceted, often involving specific interactions between the analyte and the functional groups of the molecule, leading to a detectable change in its photophysical properties.

For instance, the thiol group can act as a selective binding site for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺) through soft-soft interactions. Upon binding, several photophysical changes can occur:

Chelation-Enhanced Fluorescence (CHEF): Coordination of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).

Photoinduced Electron Transfer (PET) Modulation: The lone pair of electrons on the sulfur atom can quench the fluorescence of the naphthalene ring through PET. Upon binding to a metal ion, these electrons become engaged in the coordinate bond, suppressing the PET process and restoring fluorescence.

Furthermore, the amide group can participate in hydrogen bonding with anionic or neutral analytes, providing an additional layer of selectivity. The naphthalene ring serves as the fluorophore, whose emission can be modulated by these binding events. While specific studies on Acetamide, 2-mercapto-N-1-naphthalenyl- as a chemosensor are emerging, the foundational principles of fluorescent chemosensor design strongly suggest its potential for the selective detection of various analytes. Naphthol-based fluorescent receptors have demonstrated "off-on-type" sensing for ions like Zn²⁺ through mechanisms involving chelation-enhanced fluorescence, C=N isomerization, and π-π stacking interactions. nih.gov Similarly, naphthalene derivatives have been utilized in chemosensors for Al³⁺, exhibiting strong fluorescence enhancement due to CHEF. nih.gov

Sensing Mechanism Description Typical Analytes
Chelation-Enhanced Fluorescence (CHEF)Increased fluorescence upon metal ion binding.Metal ions (e.g., Zn²⁺, Al³⁺)
Photoinduced Electron Transfer (PET)Modulation of fluorescence by analyte interaction with the thiol group.Heavy metal ions (e.g., Hg²⁺)
Hydrogen BondingInteraction of the amide group with specific analytes.Anions, neutral molecules

Self-Assembly Phenomena and Supramolecular Architectures (e.g., hydrogen bonding-driven assembly)

The amide functionality within Acetamide, 2-mercapto-N-1-naphthalenyl- is a key driver for its participation in self-assembly processes to form ordered supramolecular architectures. The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined intermolecular hydrogen-bonding networks.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich naphthalene rings can further stabilize the self-assembled structures. nih.gov The interplay between these non-covalent interactions can direct the molecules to organize into various morphologies, such as sheets, fibers, or gels. For example, in the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, molecules are assembled into two-dimensional sheet-like structures through intermolecular N—H⋯O hydrogen bonding and π–π stacking interactions. nih.gov The nature of the solvent and the concentration can significantly influence the thermodynamics and kinetics of the self-assembly process.

The ability to form such ordered structures is of great interest for the development of functional materials, including organic electronics, stimuli-responsive materials, and systems for controlled release. The thiol group offers a further handle for post-assembly modification or for directing the assembly onto specific surfaces.

Photophysical Applications (mechanistic light absorption/emission properties)

The naphthalene moiety in Acetamide, 2-mercapto-N-1-naphthalenyl- is a well-known fluorophore, making the compound suitable for various photophysical applications. The light absorption and emission properties are governed by π-π* electronic transitions within the naphthalene ring system.

Absorption: The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to the naphthalene chromophore. The position and intensity of these bands can be influenced by the substituent groups (acetamide and mercapto) and the solvent polarity.

Emission: Upon excitation, the molecule relaxes to the ground state via fluorescence. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be affected by factors such as solvent polarity, viscosity, and the presence of quenchers. Naphthalimide derivatives are known to exhibit strong emission, high quantum efficiency, and good photostability. mdpi.com Their electronic absorption and fluorescence spectra are sensitive to the polarity of the surrounding environment. mdpi.comsciforum.net

The presence of the thiol group can introduce new deactivation pathways for the excited state, such as photoinduced electron transfer, which may lead to fluorescence quenching. This property is particularly relevant for the design of "turn-on" fluorescent probes, as discussed in the sensor section. The amide group can also influence the photophysical properties through its effect on the electronic distribution and by mediating intermolecular interactions in aggregated states. In some naphthalimide derivatives, a solvent polarity-dependent excited state evolution from an intramolecular charge transfer state to a twisted intramolecular charge transfer (TICT) state has been observed, which can be populated in strong polar solvents. rsc.org

Photophysical Parameter Description Influencing Factors
Absorption Maximum (λ_abs)Wavelength of maximum light absorption.Solvent polarity, substituents
Emission Maximum (λ_em)Wavelength of maximum fluorescence emission.Solvent polarity, molecular environment
Fluorescence Quantum Yield (Φ_f)Efficiency of the fluorescence process.Solvent, temperature, quenchers
Fluorescence Lifetime (τ_f)Average time the molecule spends in the excited state.Molecular structure, environment

Electrochemical Properties and Redox Mechanisms

The thiol group in Acetamide, 2-mercapto-N-1-naphthalenyl- is redox-active and can undergo electrochemical oxidation. The electrochemical behavior of N-aryl mercaptoacetamides has been a subject of interest, particularly in the context of developing inhibitors for certain enzymes. nih.gov The oxidation of the thiol group typically proceeds via a one-electron transfer to form a thiyl radical. This can be followed by dimerization to form a disulfide.

The redox potential of the thiol/disulfide couple is an important parameter that can be determined using techniques like cyclic voltammetry. This potential can be influenced by the electronic nature of the N-1-naphthalenylacetamide moiety. The electrochemical oxidation of amide groups can also occur, often involving the formation of radical cations. mdpi.com

The redox properties of this compound are relevant for its potential use in electrochemical sensors, as redox-active materials in batteries or capacitors, and in studying biological redox processes. The ability to cycle between the thiol and disulfide states can also be exploited in the design of reversible or stimuli-responsive materials.

**mechanistic Biological Interactions Molecular Level Investigations **

Enzyme Inhibition Mechanisms (e.g., active site binding studies, kinetic analysis in vitro)

Extensive searches of scientific literature and chemical databases did not yield specific studies on the enzyme inhibition mechanisms of Acetamide (B32628), 2-mercapto-N-1-naphthalenyl-. While research exists on the enzyme inhibitory activities of various acetamide derivatives, data directly pertaining to this specific compound is not publicly available. nih.govresearchgate.net

There is no specific information available in the reviewed literature identifying the enzyme targets for Acetamide, 2-mercapto-N-1-naphthalenyl-, nor are there any reported binding affinities (e.g., Ki, IC50 values).

Interactive Data Table: Enzyme Binding Affinities

Enzyme TargetBinding Affinity (Ki)Inhibition Constant (IC50)
Data Not AvailableData Not AvailableData Not Available

Specific structure-activity relationship studies for Acetamide, 2-mercapto-N-1-naphthalenyl- at the molecular level have not been reported in the available scientific literature. Therefore, an analysis of how structural modifications to this particular molecule affect its biological activity cannot be provided at this time.

Receptor Binding Studies (e.g., competitive binding assays in vitro)

No specific in vitro competitive binding assays or other receptor binding studies for Acetamide, 2-mercapto-N-1-naphthalenyl- have been found in the public domain.

The specific receptor targets for Acetamide, 2-mercapto-N-1-naphthalenyl- have not been identified in the reviewed scientific literature.

While molecular docking is a common technique to predict the binding of ligands to receptors, no molecular docking studies specifically investigating the interaction of Acetamide, 2-mercapto-N-1-naphthalenyl- with any biological receptor have been published.

Interactive Data Table: Molecular Docking Scores

Receptor TargetBinding Energy (kcal/mol)Key Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Interaction with Biomolecules (e.g., DNA, proteins, lipids) at the Molecular Level

There is no available research data detailing the molecular interactions of Acetamide, 2-mercapto-N-1-naphthalenyl- with biomolecules such as DNA, proteins, or lipids.

Binding Stoichiometry and Thermodynamics

There is no specific data available in the scientific literature detailing the binding stoichiometry or thermodynamic profile of Acetamide, 2-mercapto-N-1-naphthalenyl- with specific biological targets. Research elucidating the molar ratios in which the compound binds to proteins or other macromolecules, as well as thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding, has not been published.

Conformational Changes Induced by Binding

Investigations into the conformational changes induced by the binding of Acetamide, 2-mercapto-N-1-naphthalenyl- to biological macromolecules are not reported in the available literature. Consequently, there is no information on whether the compound or its potential biological targets undergo structural alterations upon forming a complex.

Antioxidant Mechanisms (focusing on electron transfer/radical scavenging in vitro)

Detailed in vitro studies focusing on the specific antioxidant mechanisms of Acetamide, 2-mercapto-N-1-naphthalenyl-, such as its capacity for electron transfer or its efficacy in scavenging specific radicals, have not been documented in peer-reviewed research. While compounds containing a mercapto (-SH) group often exhibit antioxidant properties, specific experimental data, including reaction kinetics or the types of radicals scavenged by this particular molecule, is not available.

**advanced Analytical Methodologies for Characterization and Detection Beyond Basic Identification **

Chromatographic Separations (e.g., HPLC, GC-MS for purity and complex mixture analysis)

Chromatographic techniques are fundamental for separating Acetamide (B32628), 2-mercapto-N-1-naphthalenyl- from impurities, related compounds, or complex mixtures, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like N-aryl mercaptoacetamides. chemrxiv.org Reversed-phase (RP) HPLC is particularly suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the two phases. For Acetamide, 2-mercapto-N-1-naphthalenyl-, its naphthalene (B1677914) moiety imparts significant hydrophobicity, leading to strong retention on a C18 column.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govgoogle.com Adjusting the ratio of the organic solvent to water allows for the fine-tuning of the retention time. Acidifiers like formic acid or phosphoric acid are often added to the mobile phase to ensure the ionization state of the thiol group is consistent, leading to sharper, more symmetrical peaks. sielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the strong UV absorbance of the naphthalene ring system. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS). nih.goveurl-pesticides.eu

Table 1: Illustrative HPLC Parameters for Analysis of Naphthyl-Containing Acetamides
ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good retention for hydrophobic naphthalene moiety. nih.gov
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile provides good elution strength; formic acid improves peak shape. sielc.comnih.gov
Flow Rate1.0 mL/minStandard flow rate for analytical columns.
DetectionUV at ~220 nm and 280 nmCorresponds to the absorbance maxima of the naphthalene ring. nih.gov
Temperature25-30 °CEnsures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of Acetamide, 2-mercapto-N-1-naphthalenyl- is often necessary to increase its volatility and thermal stability. researchgate.net The thiol (-SH) and amide (-NH-) groups are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization agents can target these functional groups. For instance, silylating agents can react with the thiol group.

Following derivatization, the compound is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and structural elucidation based on fragmentation patterns. researchgate.net While powerful, the need for derivatization makes GC-MS a more complex, multi-step process compared to HPLC for this specific compound. researchgate.net

Electrophoretic Techniques

Electrophoretic methods separate molecules based on their migration in an electric field. researchgate.net These techniques are particularly useful for charged molecules and can offer high resolution and efficiency.

Capillary Zone Electrophoresis (CZE):

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes a narrow-bore fused-silica capillary. nih.gov For Acetamide, 2-mercapto-N-1-naphthalenyl-, its analysis by CZE would depend on its charge. At a neutral pH, the compound is largely neutral. However, the thiol group is weakly acidic, and at a pH above its pKa, it will deprotonate to form a thiolate anion, giving the molecule a net negative charge. nih.gov

Separation in CZE is based on differences in the charge-to-size ratio of the analytes. nih.gov The analysis would be performed in a buffer solution with a pH that ensures the compound is ionized. A high voltage (e.g., 20-30 kV) is applied across the capillary, causing the negatively charged thiolate form of the compound to migrate towards the anode. nih.govuomustansiriyah.edu.iq The high efficiency of CZE allows for the separation of the target compound from very similar impurities. Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity, aiding in the characterization of degradation products or metabolites. nih.gov

Table 2: Potential Capillary Zone Electrophoresis Parameters
ParameterConditionRationale/Reference
CapillaryUncoated Fused-Silica (e.g., 50 cm length, 75 µm i.d.)Standard for many CZE applications. nih.gov
Background Electrolyte (BGE)20 mM Borate Buffer, pH 9.2Maintains a pH above the pKa of the thiol group, ensuring ionization.
Applied Voltage25 kVProvides efficient separation. uomustansiriyah.edu.iq
InjectionHydrodynamic (Pressure)Simple and reproducible method for sample introduction. nih.gov
DetectionUV at ~220 nmHigh molar absorptivity of the naphthalene moiety at this wavelength.

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the properties of redox-active species. For Acetamide, 2-mercapto-N-1-naphthalenyl-, the thiol group is the primary redox-active center. It can be oxidized, most commonly to a disulfide dimer. rsc.orgyoutube.com

The fundamental redox reaction for the thiol group (R-SH) is its oxidation to a disulfide (R-S-S-R): 2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

This electrochemical oxidation can be studied using techniques like cyclic voltammetry (CV) coupled with UV-Vis spectroscopy. osti.gov By applying a potential to a working electrode in a solution of the compound, one can trigger the oxidation. Simultaneously, the UV-Vis spectrum is recorded. The formation of the disulfide dimer would likely result in a change in the absorption spectrum, which can be monitored in real-time. This allows for the determination of the oxidation potential and provides insights into the stability and kinetics of the resulting species. researchgate.net Such studies are critical for understanding the compound's stability in environments where oxidative processes may occur. researchgate.netbohrium.com

Advanced Sensor Development (focus on chemical principles of detection)

The development of advanced sensors for the selective and sensitive detection of Acetamide, 2-mercapto-N-1-naphthalenyl- relies on harnessing its unique chemical properties, primarily the reactivity of the thiol group and the electronic characteristics of the naphthalene ring.

Electrochemical Sensors:

Electrochemical sensors are a promising avenue for detection. The principle of detection is based on the electrochemical oxidation of the thiol group at the surface of a modified electrode. innoget.com A sensor could be constructed using a working electrode (e.g., gold, platinum, or carbon-based materials) coated with a material that either catalyzes the oxidation of the thiol or selectively binds the molecule. mdpi.com

When a potential is applied, the thiol group is oxidized, generating an electrical current that is proportional to the concentration of the analyte. nih.gov Nanomaterials, such as gold nanoparticles or carbon nanotubes, can be used to modify the electrode surface. nih.govcolostate.edu These materials increase the surface area and can enhance the rate of electron transfer, thereby amplifying the signal and lowering the detection limit. nanointegris.com

Optical Sensors:

Optical sensors could be developed based on fluorescence quenching or colorimetric changes. The naphthalene moiety is inherently fluorescent. The principle of detection could involve a specific interaction that alters this fluorescence. For example, a sensor could be designed with a receptor molecule that, upon binding to the thiol group of Acetamide, 2-mercapto-N-1-naphthalenyl-, causes a measurable change (quenching or enhancement) in the fluorescence of the naphthalene ring.

Another approach involves nanoparticles. For instance, gold nanoparticles (AuNPs) have specific surface plasmon resonance properties. The thiol group of Acetamide, 2-mercapto-N-1-naphthalenyl- can strongly bind to the surface of AuNPs. This interaction can cause the nanoparticles to aggregate, leading to a distinct color change (e.g., from red to blue), which can be detected visually or with a simple spectrometer. This forms the basis of a colorimetric sensor. nih.gov

**environmental Fate and Transformation Theoretical/mechanistic **

Photodegradation Mechanisms (theoretical pathways)

The photodegradation of Acetamide (B32628), 2-mercapto-N-1-naphthalenyl- in the environment is anticipated to proceed through several theoretical pathways, primarily involving the naphthalene (B1677914) moiety and the mercapto group, which are susceptible to photochemical reactions.

The naphthalene ring system is a primary site for photodegradation. Upon absorption of ultraviolet (UV) radiation, the naphthalene moiety can be excited to singlet and triplet states. researchgate.net These excited states can then undergo reactions with molecular oxygen and other reactive species present in the environment. A likely pathway involves the generation of a radical cation of the naphthalene ring, which can then react with water to form hydroxylated derivatives. researchgate.net This process is analogous to the photochemical behavior of similar compounds like 2-(1-naphthyl) acetamide, where the degradation is dominated by reactions on the aromatic part of the molecule. researchgate.net

Another significant photodegradation pathway involves the mercapto (-SH) group. Mercaptans are known to be photochemically active and can undergo photolysis, leading to the cleavage of the carbon-sulfur bond to form thiyl radicals. acs.orgacs.org In an aerobic environment, these reactive thiyl radicals can participate in a cascade of secondary reactions, including oxidation to sulfinates and sulfonates, or dimerization to form disulfides.

Table 1: Theoretical Photodegradation Pathways of Acetamide, 2-mercapto-N-1-naphthalenyl-

PathwayDescriptionPotential Products
Naphthalene Ring Oxidation Excitation of the naphthalene ring by UV radiation, followed by reaction with reactive oxygen species (ROS) or direct reaction with water.Hydroxylated naphthalenyl acetamide derivatives, Naphthoquinones, Ring-opened products.
C-S Bond Cleavage Photolytic cleavage of the carbon-sulfur bond in the mercapto group.N-1-naphthalenylacetamide, Thiyl radicals, Sulfoxides, Sulfones.
Oxidation of Mercapto Group Direct oxidation of the sulfur atom by photochemically generated oxidants.Sulfenic acids, Sulfinic acids, Sulfonic acids.

Biotransformation Pathways (enzymatic degradation mechanisms)

The biotransformation of Acetamide, 2-mercapto-N-1-naphthalenyl- is expected to be a multifaceted process mediated by various microbial enzymes. The degradation is likely to proceed through three main enzymatic pathways targeting the naphthalene ring, the amide linkage, and the mercapto group.

The naphthalene moiety is susceptible to oxidation by cytochrome P450 monooxygenases, a common enzymatic pathway for the degradation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govpsu.edu This initial step would likely involve the formation of an epoxide, which can then be hydrolyzed by epoxide hydrolases to a dihydrodiol. nih.gov Further oxidation can lead to the formation of catechols and subsequent ring cleavage, ultimately mineralizing this portion of the molecule to carbon dioxide and water. nih.govresearchgate.net

The amide bond in Acetamide, 2-mercapto-N-1-naphthalenyl- can be a target for enzymatic hydrolysis by amidases or proteases. pressbooks.pubresearchgate.net This hydrolytic cleavage would break the molecule into 1-naphthylamine (B1663977) and 2-mercaptoacetic acid. The rate and extent of this hydrolysis can vary significantly depending on the specific microbial communities present and the environmental conditions. nih.gov

The mercapto group is also a site for enzymatic transformation. Microbial enzymes, such as methyl mercaptan oxidase, can catalyze the oxidation of the sulfur atom. microbiologyresearch.org This can lead to the formation of sulfoxides and sulfones, which are generally more water-soluble and potentially more amenable to further degradation. Additionally, some microorganisms possess enzymes like L-methionine-α-deamino-γ-mercaptomethane-lyase (METase) that can act on sulfur-containing compounds. nih.govnih.gov

Table 2: Theoretical Biotransformation Pathways of Acetamide, 2-mercapto-N-1-naphthalenyl-

PathwayEnzyme ClassDescriptionPotential Metabolites
Naphthalene Ring Oxidation Cytochrome P450 Monooxygenases, Epoxide Hydrolases, DehydrogenasesSequential oxidation of the naphthalene ring leading to hydroxylation and potential ring cleavage.Naphthols, Dihydrodiols, Catechols, Ring-opened products.
Amide Hydrolysis Amidases, ProteasesCleavage of the amide bond.1-Naphthylamine, 2-Mercaptoacetic acid.
Mercapto Group Oxidation Thiol Oxidases, MonooxygenasesOxidation of the sulfur atom.Sulfoxides, Sulfones.

Interaction with Environmental Matrices (e.g., adsorption to soil components at molecular level)

The mobility and bioavailability of Acetamide, 2-mercapto-N-1-naphthalenyl- in the environment are significantly influenced by its interactions with soil and sediment components. These interactions are primarily governed by adsorption processes at the molecular level, involving soil organic matter (SOM) and clay minerals.

The naphthalene ring of the molecule is hydrophobic and is expected to have a strong affinity for the organic matter fraction of soil. Sorption to SOM is a key process for hydrophobic organic compounds. nih.gov The interaction is likely to involve partitioning into the aliphatic components of SOM and π-π interactions with the aromatic moieties of humic and fulvic acids. nih.gov The presence of the amide and mercapto groups can influence this interaction by altering the polarity and hydrogen bonding potential of the molecule.

The amide group can participate in hydrogen bonding with functional groups present in soil organic matter, such as hydroxyl and carboxyl groups. This could enhance the adsorption of the compound to SOM. Furthermore, the nitrogen atom of the amide could potentially interact with clay mineral surfaces.

Table 3: Theoretical Interactions of Acetamide, 2-mercapto-N-1-naphthalenyl- with Soil Components

Soil ComponentInteracting Functional GroupType of Interaction
Soil Organic Matter (Aromatic) Naphthalene Ringπ-π stacking, Van der Waals forces
Soil Organic Matter (Aliphatic) Naphthalene RingHydrophobic partitioning
Soil Organic Matter (Functional Groups) Amide Group, Mercapto GroupHydrogen bonding
Clay Minerals Naphthalene Ring, Amide GroupVan der Waals forces, Hydrogen bonding
Metal Oxides/Clay Edges Mercapto Group, Amide GroupSurface complexation, Ligand exchange

**future Directions and Emerging Research Avenues for N Aryl Mercaptoacetamides**

Development of Novel Synthetic Strategies

The synthesis of N-aryl mercaptoacetamides typically involves established methods such as the coupling of an α-chloro carboxylic acid with a corresponding aniline (B41778) to form the amide bond. Future research is poised to move beyond these traditional routes to develop more efficient, scalable, and environmentally benign synthetic strategies.

Emerging avenues include:

One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form the final product could significantly improve efficiency and reduce waste. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate large-scale production.

Greener Catalysis: Exploring copper-catalyzed Ullmann-type reactions and other novel catalytic systems could provide new disconnection approaches and access to a wider range of analogues from common building blocks. nih.gov

Bioisosteric Replacements: Developing synthetic methods that allow for synthetically challenging C to N bioisosteric replacements could yield novel compounds with improved pharmacological properties. nih.gov

These advanced synthetic strategies will be crucial for rapidly generating diverse libraries of N-aryl mercaptoacetamides for screening and optimization.

Exploration of New Reactivity Profiles

Currently, the reactivity of N-aryl mercaptoacetamides has been predominantly exploited for their role as inhibitors of metalloenzymes, where the thiol group coordinates to a metal center (e.g., zinc) in the enzyme's active site. However, the inherent chemical functionalities of this scaffold—the nucleophilic thiol, the amide linkage, and the tunable aryl ring—suggest a much richer reactivity profile waiting to be explored.

Future research should focus on:

Thiol-Ene "Click" Chemistry: The thiol group is an ideal handle for photoinitiated thiol-ene click reactions, allowing for the covalent attachment of these molecules to surfaces or other polymers, which could be useful in materials science and bioconjugation. nih.gov

Redox Chemistry: The thiol-disulfide interchange is a fundamental reaction in biological systems. nih.gov Investigating the redox properties of N-aryl mercaptoacetamides could open up applications as antioxidants or as components in redox-responsive materials.

Dynamic Covalent Chemistry: The reversible nature of disulfide bonds could be harnessed to create dynamic systems, such as self-healing polymers or stimuli-responsive drug delivery vehicles. nih.gov

Exploring New Biological Targets: While their roles as inhibitors of bacterial proteases and metallo-β-lactamases are well-documented, screening these compounds against other enzyme classes (e.g., kinases, phosphatases) or receptor families could uncover entirely new therapeutic applications.

By expanding the known reactivity, the utility of the N-aryl mercaptoacetamide scaffold can extend far beyond its current applications.

Advanced Computational Modeling Approaches

Computational chemistry has already played a significant role in understanding the structure-activity relationships (SAR) of N-aryl mercaptoacetamides as enzyme inhibitors. Molecular docking has been used to rationalize binding modes and guide the design of more potent derivatives. The future of this field lies in the application of more sophisticated and predictive computational techniques.

Key areas for advancement include:

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these inhibitors interact with their target enzymes over time, revealing key conformational changes and water networks that are crucial for binding but invisible in static docking poses.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can offer more accurate predictions of binding affinities, enabling a more quantitative and reliable in silico screening process.

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active compounds can facilitate the screening of vast virtual libraries to identify novel hits with diverse chemical structures.

In Silico ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. Advanced machine learning and AI-based models can help prioritize compounds with favorable drug-like properties, reducing late-stage attrition.

These advanced computational approaches will accelerate the discovery and optimization of next-generation N-aryl mercaptoacetamide-based molecules for a variety of applications.

Design of Next-Generation Functional Materials with Tailored Properties (mechanistic focus)

The unique chemical properties of the thiol group make N-aryl mercaptoacetamides attractive building blocks for the creation of advanced functional materials. The thiol's strong affinity for noble metal surfaces (like gold, silver, and copper) and metal oxides provides a powerful mechanism for surface functionalization. isrra.orgacs.org

Future research in this area will likely focus on:

Self-Assembled Monolayers (SAMs): The thiol group can act as an anchor to form highly ordered, single-molecule-thick layers on metal substrates. researchgate.netnih.gov By varying the N-aryl portion of the molecule, the surface properties (e.g., wettability, biocompatibility, chemical reactivity) can be precisely controlled. The mechanism involves the formation of a strong metal-sulfur bond, which drives the spontaneous organization of the molecules into a densely packed layer. isrra.orgmdpi.com These SAMs can serve as model surfaces for studying cell adhesion, preventing biofouling, or acting as platforms for biosensors. nih.gov

Functionalized Nanoparticles: Coating metal or metal oxide nanoparticles with N-aryl mercaptoacetamides can enhance their stability and introduce new functionalities. rsc.org The thiol-metal interaction provides a robust method for attachment, while the aryl group can be tailored for specific recognition events or to improve solubility in different media. Such functionalized nanoparticles could find use in diagnostics, targeted drug delivery, and catalysis.

Stimuli-Responsive Materials: Incorporating the N-aryl mercaptoacetamide moiety into polymer backbones could lead to materials that respond to external stimuli. For example, the thiol group can undergo oxidation to form disulfide bonds, which can be cleaved by a reducing agent. nih.gov This reversible cross-linking mechanism could be used to create hydrogels for controlled drug release or materials with tunable mechanical properties. sigmaaldrich.com

The mechanistic foundation for these applications lies in the predictable and robust chemistry of the thiol group, which allows for controlled assembly and modification at the molecular level.

Unraveling Complex Biological Mechanisms (further mechanistic depth)

While significant progress has been made in identifying N-aryl mercaptoacetamides as inhibitors of bacterial virulence factors and resistance enzymes, a deeper mechanistic understanding is required for their successful translation into therapeutic agents. nih.govresearchgate.net

Future research should aim to:

Elucidate Multi-Target Inhibition: These compounds have shown promise as dual-target inhibitors, for instance, simultaneously targeting the virulence factor LasB and metallo-β-lactamases (MBLs) in Pseudomonas aeruginosa. nih.govresearchgate.net Future work must elucidate the structural and energetic basis for this polypharmacology. Understanding how a single molecule can effectively inhibit multiple, structurally distinct enzymes is a key challenge that could lead to potent anti-infective strategies that combat both virulence and resistance. researchgate.net

Investigate Resistance Development: A critical aspect of developing any new anti-infective is understanding the potential for bacteria to develop resistance. Studies should focus on identifying the molecular mechanisms by which pathogens might evade the action of N-aryl mercaptoacetamide inhibitors, which could involve mutations in the target enzyme or upregulation of efflux pumps.

Probe In Vivo Efficacy and Host Interactions: While initial in vivo studies in models like Galleria mellonella larvae have shown promise, more complex preclinical models are needed to understand how these compounds behave in a mammalian host. nih.gov This includes investigating their metabolic stability, tissue distribution, and potential interactions with the host immune system.

Determine Selectivity Profiles: A comprehensive assessment of selectivity against a broad panel of human metalloproteases and other potential off-targets is essential. High selectivity is crucial to minimize potential side effects and ensure a favorable therapeutic window. nih.gov

The following table presents a selection of research findings on N-aryl mercaptoacetamide derivatives, highlighting their inhibitory activities against various bacterial enzymes. This data underscores the potential of this chemical class and provides a basis for future optimization efforts.

Compound TypeTarget EnzymeReported Activity (IC50)Key Finding
N-aryl mercaptoacetamideIMP-7 (MBL)0.86 ± 0.06 µMDemonstrates potent, sub-micromolar inhibition of a key metallo-β-lactamase.
N-aryl mercaptoacetamideNDM-1 (MBL)Low micromolar to submicromolarBroadly active against clinically relevant MBLs, restoring antibiotic efficacy. acs.org
N-aryl mercaptoacetamideVIM-1 (MBL)Low micromolar to submicromolarShows consistent activity across different MBL subtypes. acs.org
α-benzyl-N-aryl mercaptoacetamideLasB (Virulence Factor)0.48 ± 0.04 µMSubstitution at the α-position significantly boosts potency against this key virulence factor.
N-aryl-2-iso-butylmercaptoacetamideColH (Virulence Factor)Nanomolar rangeModulation of the α-position leads to highly potent inhibition of collagenase H.

By pursuing these future research directions, the scientific community can unlock the full potential of the N-aryl mercaptoacetamide scaffold, paving the way for new therapeutics, advanced materials, and a deeper understanding of fundamental chemical and biological processes.

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